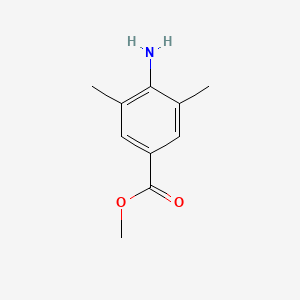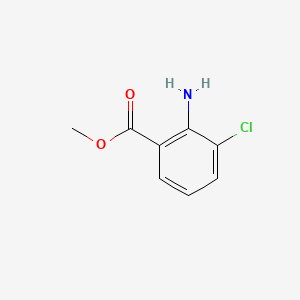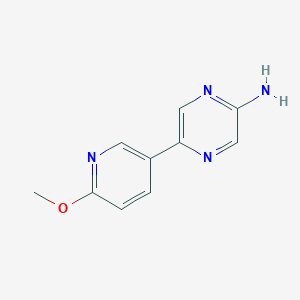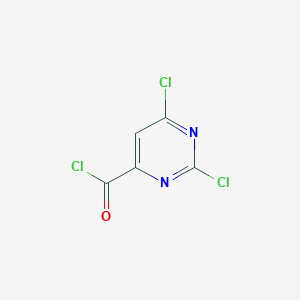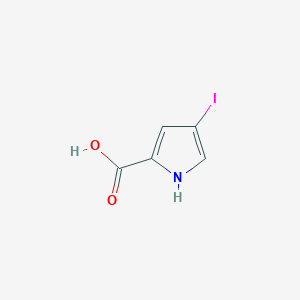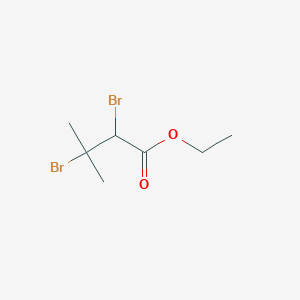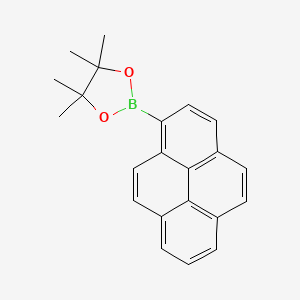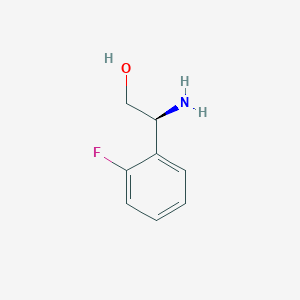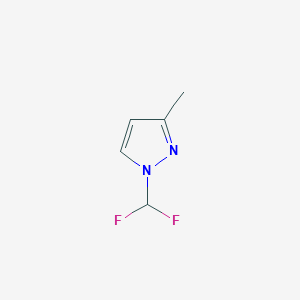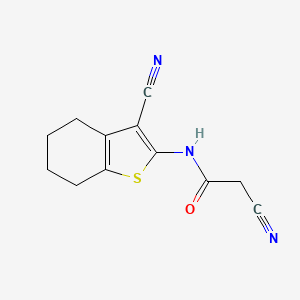
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Übersicht
Beschreibung
This compound is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Chemical Reactions Analysis
The reaction pathways of this compound include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivative Synthesis
Reactions of related compounds like 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile have led to the formation of derivatives such as 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine and N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide. These reactions exhibit Michael addition and involve acetylation, cyclization, and degradation processes in creating new chemical structures (Youssef, 2009).
Antimicrobial Applications
A study demonstrated the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These compounds were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms (Shams et al., 2011).
Antitumor Activities
Another research focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide for antitumor evaluation. The synthesized products displayed high inhibitory effects in vitro against various cancer cell lines, demonstrating their potential as antitumor agents (Shams et al., 2010).
Diverse Chemical Synthesis
Reactions involving cyanoacetohydrazides, such as N-benzyl-2-cyano-2-(hydroxyimino)acetamide, have shown the capability to produce diverse chemical structures through processes like Beckmann-type rearrangement, leading to the formation of unexpected products (Darling & Chen, 1978).
Crystal Structure Analysis
Research on N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, synthesized via an acylation reaction, provided insights into its crystal structure through X-ray diffraction analysis. This study highlighted the conformational aspects and planarity of the compound's rings, crucial for understanding its chemical behavior (Wang et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their ATP-binding site . The unique binding mode involves the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 can therefore have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases . This inhibition can lead to changes in the MAPK signaling pathway and subsequently affect various cellular processes. For instance, it can lead to the suppression of cell proliferation or the induction of apoptosis, depending on the cellular context.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3), which are involved in various cellular processes including inflammation and apoptosis . The compound interacts with the ATP-binding site of these kinases, forming hydrogen bonds and hydrophobic interactions that inhibit their activity . This inhibition can modulate signaling pathways and cellular responses, making it a valuable tool in studying these processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those involving JNK2 and JNK3 . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target enzymes. The compound binds to the ATP-binding site of JNK2 and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating signaling pathways involved in inflammation and apoptosis. Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models of cancer . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit JNK activity without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes cytochrome P450-mediated oxidation . The metabolites are then conjugated with glucuronic acid and excreted in the urine. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on JNK2 and JNK3 . The compound may also localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
Eigenschaften
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDESAYGWLKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167697 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73227-84-6 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73227-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



